molecular formula C9H16INO B13818182 Dimethylethylfurfurylammonium iodide CAS No. 37642-90-3

Dimethylethylfurfurylammonium iodide

Cat. No.: B13818182
CAS No.: 37642-90-3
M. Wt: 281.13 g/mol
InChI Key: AJKRMUMVYNIEOR-UHFFFAOYSA-M
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Description

Dimethylethylfurfurylammonium iodide (CAS 1197-60-0), also referred to as Trimethyl(5-methylfurfuryl)ammonium Iodide or N,N,N,5-Tetramethyl-2-furanmethanaminium Iodide, is a quaternary ammonium salt with the molecular formula C₉H₁₆INO and a molecular weight of 281.14 g/mol . It is characterized by a furfuryl group (a furan derivative with a methyl substituent), an ethyl group, and two methyl groups attached to a central nitrogen atom, forming a positively charged ammonium ion paired with an iodide counterion.

Properties

CAS No.

37642-90-3

Molecular Formula

C9H16INO

Molecular Weight

281.13 g/mol

IUPAC Name

ethyl-(furan-2-ylmethyl)-dimethylazanium;iodide

InChI

InChI=1S/C9H16NO.HI/c1-4-10(2,3)8-9-6-5-7-11-9;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1

InChI Key

AJKRMUMVYNIEOR-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CC1=CC=CO1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethylethylfurfurylammonium iodide typically involves the reaction of dimethylethylamine with furfuryl iodide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{OCH}_2\text{I} + \text{C}_2\text{H}_5\text{N(CH}_3)_2 \rightarrow \text{C}_5\text{H}_4\text{OCH}_2\text{N(CH}_3)_2\text{C}_2\text{H}_5\text{I} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Dimethylethylfurfurylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The furfuryl group can be oxidized to form furfural or furfuryl alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Furfural, furfuryl alcohol.

    Reduction: Dimethylethylamine.

    Substitution: Corresponding substituted ammonium compounds.

Scientific Research Applications

Dimethylethylfurfurylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of ionic liquids and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of dimethylethylfurfurylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and ion transport interference.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetramethylammonium Iodide (TMAI)

Molecular Formula : C₄H₁₂IN
Molecular Weight : 199.05 g/mol
CAS Number : 75-58-1

Key Differences:
  • Substituents : Four methyl groups attached to nitrogen, lacking the aromatic furfuryl or ethyl groups present in Dimethylethylfurfurylammonium iodide.
  • Applications : Widely used as a laboratory reagent, ion conductor in electrochemical studies, and phase-transfer catalyst .
  • Safety: Classified as non-hazardous, making it preferable for routine lab use .
Research Findings:
  • TMAI exhibits high ionic conductivity in solid-state electrolytes, with studies reporting conductivities up to 10⁻³ S/cm at room temperature . However, its simpler structure limits functional versatility compared to furfuryl-containing analogs.

(Ferrocenylmethyl)trimethylammonium Iodide

Molecular Formula : C₁₄H₂₀FeN·I
Molecular Weight : ~369.07 g/mol
CAS Number : 12086-40-7

Key Differences:
  • Substituents: Contains a ferrocenylmethyl group (a redox-active organometallic moiety) instead of a furfuryl group.
  • Applications : Utilized in electrochemical studies, catalysis, and materials science due to its reversible redox behavior .
Research Insights:
  • The ferrocene unit enables applications in redox-flow batteries and sensors, where this compound’s biological focus diverges .

Diallyldimethylammonium Chloride

Molecular Formula: C₈H₁₅ClN Molecular Weight: 160.66 g/mol CAS Number: Not explicitly provided

Key Differences:
  • Counterion : Chloride instead of iodide, altering solubility and ionic strength.
  • Substituents : Two allyl groups (CH₂=CHCH₂) impart reactivity toward polymerization, unlike the stable furfuryl group.
  • Applications : Primarily used in water treatment as a flocculant and in polymer synthesis .

Diethyl(2-hydroxyethyl)methylammonium Iodide Acetate

Molecular Formula: Not fully detailed in evidence, but likely includes hydroxyl and acetate groups .

Key Differences:
  • Functional Groups : A hydroxyethyl group enhances hydrophilicity, while the acetate counterion modifies solubility and ionic interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications Safety Profile
This compound C₉H₁₆INO 281.14 1197-60-0 Furfuryl, ethyl, methyl Parasympathomimetics, research Data not available
Tetramethylammonium iodide C₄H₁₂IN 199.05 75-58-1 Four methyl groups Laboratory reagent, ion conductor Non-hazardous
(Ferrocenylmethyl)trimethylammonium iodide C₁₄H₂₀FeN·I ~369.07 12086-40-7 Ferrocenylmethyl Electrochemical studies, catalysis Data not available
Diallyldimethylammonium chloride C₈H₁₅ClN 160.66 Not provided Diallyl, dimethyl Polymerization, flocculants Industry use only

Research Findings and Functional Insights

  • Biological Interactions : The furfuryl group in this compound may enhance interactions with aromatic biomolecular targets, a feature absent in simpler aliphatic salts like TMAI .

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